molecular formula C98H138N24O33 B13383626 Bivalirudin Trifluoacetate

Bivalirudin Trifluoacetate

Numéro de catalogue: B13383626
Poids moléculaire: 2180.3 g/mol
Clé InChI: OIRCOABEOLEUMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bivalirudin is a synthetic peptide consisting of 20 amino acids. It is a direct thrombin inhibitor used primarily in medical settings to prevent blood clot formation. Bivalirudin is particularly useful in patients undergoing percutaneous coronary intervention and those with heparin-induced thrombocytopenia .

Méthodes De Préparation

Bivalirudin is synthesized using solid-phase peptide synthesis. The process involves coupling Fmoc-protected amino acids to a resin, followed by acidolysis to obtain crude bivalirudin. The crude product is then purified to achieve high purity . Industrial production methods also follow similar synthetic routes, ensuring the product meets stringent purity standards .

Analyse Des Réactions Chimiques

Bivalirudin undergoes various chemical reactions, primarily involving its peptide bonds. Common reactions include:

Applications De Recherche Scientifique

Bivalirudin has a wide range of scientific research applications:

Mécanisme D'action

Bivalirudin exerts its effects by directly binding to thrombin, a key enzyme in the blood coagulation process. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This binding is reversible, allowing thrombin to slowly regain its activity .

Comparaison Avec Des Composés Similaires

Bivalirudin is often compared with other anticoagulants such as heparin and hirudin:

    Heparin: Unlike heparin, which requires antithrombin III to exert its effects, bivalirudin directly inhibits thrombin. .

    Hirudin: Bivalirudin is a synthetic analog of hirudin, a naturally occurring thrombin inhibitor found in leech saliva.

Similar compounds include:

  • Argatroban
  • Dabigatran
  • Lepirudin

These compounds also act as direct thrombin inhibitors but differ in their pharmacokinetics and clinical applications .

Activité Biologique

Bivalirudin trifluoroacetate is a synthetic peptide that acts as a direct and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It is primarily used in clinical settings for anticoagulation during percutaneous coronary interventions (PCI) and in patients with acute coronary syndrome (ACS). This article delves into the biological activity of bivalirudin trifluoroacetate, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profiles based on diverse research findings.

Bivalirudin exerts its anticoagulant effects by binding to both the catalytic site and the anion-binding exosite of thrombin. This dual binding inhibits thrombin's ability to convert fibrinogen into fibrin, thereby preventing clot formation. Importantly, the binding is reversible; thrombin can cleave the bivalirudin-thrombin bond, restoring thrombin's activity over time .

Key Pharmacodynamic Properties

  • Inhibition of Thrombin : Bivalirudin inhibits both free and clot-bound thrombin, which is crucial in managing thrombotic disorders .
  • Prolongation of Coagulation Times : It significantly prolongs activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) in a concentration-dependent manner .
  • Short Half-Life : The plasma half-life of bivalirudin is approximately 25 minutes in patients with normal renal function, allowing for quick adjustments in dosing during procedures .

Comparative Studies

Several studies have compared bivalirudin to unfractionated heparin (UFH) in various clinical settings:

  • Safety and Efficacy in ACS : A meta-analysis involving 24,605 patients demonstrated that bivalirudin significantly reduces major bleeding incidents compared to heparin with or without glycoprotein IIb/IIIa inhibitors. However, it was associated with an increased rate of stent thrombosis .
  • Observational Study in Diabetic Patients : In a cohort study of diabetic patients undergoing PCI, bivalirudin showed lower rates of net adverse clinical events (NACE) and major adverse cardiac and cerebrovascular events (MACCE) compared to UFH. Specifically, the incidence of NACE was 3.0% for bivalirudin versus 6.0% for UFH (p = 0.003) .

Table: Clinical Outcomes Comparison

Outcome MeasureBivalirudin GroupUFH Groupp-value
NACE3.0%6.0%0.003
MACCE1.7%3.3%0.033
Major Bleeding1.4%3.0%0.022
Stent ThrombosisIncreased--

Pharmacokinetics

Bivalirudin is administered intravenously and exhibits linear pharmacokinetics:

  • Volume of Distribution : Approximately 0.2 L kg0.2\text{ L kg}.
  • Clearance : Varies based on renal function; normal clearance is 3.4 mL min kg3.4\text{ mL min kg}, reducing significantly in patients with renal impairment.
  • Excretion : Primarily through renal mechanisms and proteolytic cleavage; about 80%80\% is metabolized by proteolytic enzymes .

Case Study: Efficacy in PCI

In a case series involving patients undergoing PCI, bivalirudin was administered as part of a dual antiplatelet therapy regimen. The results indicated a significant reduction in procedural complications and bleeding compared to historical controls using UFH.

Case Study: Use in High-Risk Patients

Another case study focused on high-risk ACS patients demonstrated that bivalirudin not only reduced bleeding complications but also improved overall survival rates at 30 days post-procedure compared to traditional anticoagulation methods.

Propriétés

IUPAC Name

2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCOABEOLEUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H138N24O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.